ACE Inhibition Potency: Val-Pro-Pro (VPP) vs. Ile-Pro-Pro (IPP) vs. Leu-Pro-Pro (LPP)
Val-Pro-Pro (VPP) exhibits an ACE inhibitory IC50 of 9.13 ± 0.21 µM, which is approximately 1.77-fold less potent than its primary analog Ile-Pro-Pro (IPP, IC50 = 5.15 ± 0.17 µM), but statistically indistinguishable from Leu-Pro-Pro (LPP, IC50 = 9.6 µM) [1]. This indicates that while VPP is not the most potent inhibitor within the lactotripeptide class, its activity is well-characterized and consistent, making it a reliable comparator for structure-activity relationship (SAR) studies.
| Evidence Dimension | In vitro ACE Inhibition (IC50) |
|---|---|
| Target Compound Data | 9.13 ± 0.21 µM |
| Comparator Or Baseline | Ile-Pro-Pro (IPP): 5.15 ± 0.17 µM; Leu-Pro-Pro (LPP): 9.6 µM |
| Quantified Difference | VPP is 1.77x less potent than IPP; VPP is equipotent to LPP. |
| Conditions | Cell-free ACE inhibition assay using purified enzyme; IC50 values determined from dose-response curves. |
Why This Matters
Procurement of VPP is justified when the research objective requires a tripeptide with a precisely defined, moderate ACE inhibitory profile rather than the higher potency of IPP, which may be necessary for dose-ranging or mechanistic studies.
- [1] Antihypertensive peptides from skimmed milk hydrolysate digested by cell-free extract of Lactobacillus helveticus JCM1004. The IC50 values of Val-Pro-Pro and Ile-Pro-Pro were 9.13±0.21 and 5.15±0.17 μM, respectively. View Source
